3-((4-Isopropylbenzyl)oxy)azetidine
Overview
Description
3-((4-Isopropylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-((4-Isopropylbenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-((4-Isopropylbenzyl)oxy)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-((4-Isopropylbenzyl)oxy)azetidine is driven by its considerable ring strain, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets and pathways, including those involved in polymerization and drug discovery . The radical intermediates formed during its reactions are intercepted by azabicyclo[1.1.0]butanes via a radical strain-release process, providing access to difunctionalized azetidines in a single step .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are more stable and less reactive compared to azetidines.
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles with even greater stability and lower reactivity.
Uniqueness
3-((4-Isopropylbenzyl)oxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound for various applications, including drug discovery and materials science .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)9-15-13-7-14-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYINSAHQJZRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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